molecular formula C5H3BrClNOS B2958712 5-Bromo-4-chlorothiophene-2-carboxamide CAS No. 2344686-05-9

5-Bromo-4-chlorothiophene-2-carboxamide

Cat. No. B2958712
CAS RN: 2344686-05-9
M. Wt: 240.5
InChI Key: SOVQUIBPLISDST-UHFFFAOYSA-N
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Description

5-Bromo-4-chlorothiophene-2-carboxamide is an organic compound . It has a molecular weight of 197.481 .


Synthesis Analysis

The synthesis of similar compounds often involves successive direct lithiations and a bromination reaction starting from thiophene . These lithiation reactions are typically carried out at temperatures ranging from -78°C to room temperature over a period of 1 to 24 hours, depending on the reactivity of the electrophile .


Molecular Structure Analysis

The molecular structure of 5-Bromo-4-chlorothiophene-2-carboxamide consists of a thiophene ring substituted with bromine and chlorine atoms .


Chemical Reactions Analysis

The synthesis of 5-Bromo-4-chlorothiophene-2-carboxamide involves several chemical reactions, including direct lithiations and a bromination reaction . The lithiation reactions are carried out at temperatures ranging from -78°C to room temperature, based on the reactivity of the electrophile .


Physical And Chemical Properties Analysis

5-Bromo-4-chlorothiophene-2-carboxamide has a molecular weight of 197.481 . It has a refractive index of 1.596 and a density of 1.803 g/mL at 25°C .

Scientific Research Applications

Synthesis of Conjugated Polymers

5-Bromo-4-chlorothiophene-2-carboxamide: plays a crucial role in the synthesis of thiophene-based conjugated polymers. These polymers are significant for their exceptional optical and conductive properties, making them ideal for electronic and optoelectronic applications . The compound serves as a building block in organometallic polycondensation strategies, particularly in nickel- and palladium-catalyzed protocols. This includes Kumada catalyst-transfer polycondensation and Suzuki–Miyaura coupling, which are pivotal for creating materials with high conductivity and liquid crystallinity .

Electronic Device Manufacturing

Due to its ability to form polymers with excellent electronic properties, 5-Bromo-4-chlorothiophene-2-carboxamide is also utilized in the manufacturing of electronic devices. It contributes to the development of components such as transistors, solar cells, and LEDs. The compound’s inherent properties facilitate the production of devices with improved performance, energy efficiency, and durability .

Optoelectronic Devices

In the field of optoelectronics, this compound is instrumental in the creation of materials that respond to the interaction with light. It is used in the development of photovoltaic cells and light-emitting diodes, where it helps to enhance the absorption and emission of light, thereby increasing the efficiency of these devices .

Chemosensors

The compound’s sensitivity to various chemical stimuli makes it an excellent candidate for use in chemosensors. These sensors can detect the presence of specific ions or molecules, making them useful in environmental monitoring, medical diagnostics, and industrial process control .

Pharmaceutical Research

In pharmaceutical research, 5-Bromo-4-chlorothiophene-2-carboxamide is explored for its potential as a precursor in drug synthesis. Its structural motif is often found in molecules with biological activity, and it can be used to develop new medications with targeted therapeutic effects .

Material Science

Researchers in material science study the compound for its application in creating new materials with desired properties. It can be used to alter the physical characteristics of materials, such as their thermal stability, mechanical strength, and electrical conductivity .

Catalysis

The compound is also investigated for its role in catalysis. It can act as a ligand in catalytic systems, particularly in cross-coupling reactions that are fundamental in organic synthesis. This application is essential for producing complex organic compounds with high precision .

Analytical Chemistry

Lastly, 5-Bromo-4-chlorothiophene-2-carboxamide finds use in analytical chemistry as a standard or reference compound. It helps in the calibration of instruments and validation of analytical methods, ensuring the accuracy and reliability of chemical analyses .

Mechanism of Action

The mechanism of action of 5-Bromo-4-chlorothiophene-2-carboxamide is not explicitly mentioned in the available resources .

Safety and Hazards

5-Bromo-4-chlorothiophene-2-carboxamide is considered hazardous. It causes severe skin burns and eye damage . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

Future Directions

While specific future directions for 5-Bromo-4-chlorothiophene-2-carboxamide are not mentioned in the available resources, similar compounds have shown promising developments towards new technologies in electronics . They have also found a wide variety of applications including agrochemical and pharmaceutical fields.

properties

IUPAC Name

5-bromo-4-chlorothiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrClNOS/c6-4-2(7)1-3(10-4)5(8)9/h1H,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOVQUIBPLISDST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1Cl)Br)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-4-chlorothiophene-2-carboxamide

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